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Compound of Interest

Compound Name:
2,2-Difluoro-1,3-benzodioxole-5-

acetic acid

Cat. No.: B1404362 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-1,3-
benzodioxole-5-acetic acid

Introduction
2,2-Difluoro-1,3-benzodioxole-5-acetic acid is a fluorinated organic compound that serves as

a valuable building block in medicinal chemistry and materials science. Its unique structure,

combining a rigid benzodioxole core with a difluoromethylenedioxy bridge and a flexible acetic

acid side chain, imparts a distinct set of physicochemical properties. This guide provides a

comprehensive overview of these properties, offering field-proven insights and experimental

protocols for researchers, scientists, and drug development professionals. The presence of the

difluoromethyl group is of particular interest, as it can significantly alter metabolic stability,

lipophilicity, and binding interactions compared to its non-fluorinated or methylenedioxy

counterparts.

Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation for all further analysis. The

key identifiers and structural details are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1404362?utm_src=pdf-interest
https://www.benchchem.com/product/b1404362?utm_src=pdf-body
https://www.benchchem.com/product/b1404362?utm_src=pdf-body
https://www.benchchem.com/product/b1404362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Source

IUPAC Name
2-(2,2-difluoro-1,3-

benzodioxol-5-yl)acetic acid
[1]

CAS Number 398156-38-2 [1][2]

Molecular Formula C₉H₆F₂O₄ [1][2]

Molecular Weight 216.14 g/mol [1][2][3]

Canonical SMILES
C1=CC2=C(C=C1CC(=O)O)O

C(O2)(F)F
[1]

Structural Analysis:

The molecule's properties are a direct consequence of its three primary structural motifs:

Aromatic Benzene Ring: Provides a rigid scaffold and contributes to the molecule's overall

planarity and potential for π-π stacking interactions.

Difluoromethylenedioxy Bridge (-OCF₂O-): This is the most influential group. The two highly

electronegative fluorine atoms act as strong electron-withdrawing groups, modulating the

electronic properties of the aromatic ring. This bridge also enhances metabolic stability by

blocking oxidative metabolism that can occur at a simple methylenedioxy bridge.

Acetic Acid Moiety (-CH₂COOH): This functional group confers acidic properties and

provides a key handle for forming salts, esters, or amides. Its pKa and hydrogen bonding

capability are critical determinants of the molecule's solubility and biological interactions.

Core Physicochemical Properties
The quantitative physicochemical properties dictate the compound's behavior in both chemical

and biological systems.
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Property Value / Observation Discussion

Physical State Solid at room temperature.[4]

The related compound, 2,2-

Difluoro-1,3-benzodioxole-5-

carboxylic acid, is described as

a white to pale brown or grey

crystalline powder, suggesting

a similar appearance for this

molecule.[5]

Melting Point
Data not available in provided

search results.

Expected to be a relatively

high-melting solid due to its

rigid structure, molecular

weight, and potential for

hydrogen bonding via the

carboxylic acid group.

Solubility Data not available.

Expected to have low solubility

in water due to the largely

hydrophobic benzodioxole

core. Solubility is expected to

increase significantly in basic

aqueous solutions (pH > pKa)

due to the formation of the

carboxylate salt. It should be

soluble in polar organic

solvents like methanol,

ethanol, DMSO, and DMF.

Acidity (pKa) Data not available.

The pKa is anticipated to be

lower (more acidic) than that of

standard alkyl carboxylic acids

(pKa ~4.8) due to the electron-

withdrawing effect of the

difluorobenzodioxole ring

system, which stabilizes the

carboxylate conjugate base.
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Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the compound.

While specific spectra for this exact molecule are not publicly available, its expected spectral

characteristics can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on

the substituted ring and a singlet for the two methylene (-CH₂-) protons adjacent to the

carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the

substitution pattern.

¹³C NMR: Key signals would include those for the carboxyl carbon (~170-180 ppm), the

methylene carbon, the aromatic carbons, and a characteristic triplet for the CF₂ carbon due

to carbon-fluorine coupling.

¹⁹F NMR: A singlet is expected, as the two fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present. Based on data for

structurally related compounds, the following key absorption bands are expected[6]:

~2500-3300 cm⁻¹ (broad): Characteristic O-H stretching vibration of the carboxylic acid

dimer.

~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid group.

~1000-1300 cm⁻¹: Strong C-F stretching vibrations.

~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)
In mass spectrometry, the compound would be expected to show a molecular ion peak [M]⁺ or

protonated molecule [M+H]⁺ corresponding to its molecular weight (216.14 Da). Common
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fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) or water (-

H₂O).

Experimental Protocols for Analysis
To ensure trustworthiness and reproducibility, standardized analytical methods are critical. The

following protocols outline robust procedures for determining purity and acidity.

Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the

purity of non-volatile organic compounds. The causality behind this choice is its high resolution,

sensitivity, and quantitative accuracy.

Methodology:

Sample Preparation: Accurately weigh ~1 mg of 2,2-Difluoro-1,3-benzodioxole-5-acetic
acid and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL

stock solution.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Acetic Acid in Water.

Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return

to 30% B and equilibrate for 3 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV detector at 254 nm.

Injection Volume: 10 µL.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1404362?utm_src=pdf-body
https://www.benchchem.com/product/b1404362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: The purity is determined by integrating the area of the main peak and expressing it

as a percentage of the total area of all observed peaks.

Sample Preparation HPLC Analysis Data Processing

Weigh Compound Dissolve in ACN/H2O Inject Sample C18 Reverse-Phase
Separation

UV Detection
(254 nm) Integrate Peak Areas Calculate % Purity

Click to download full resolution via product page

Caption: High-level workflow for HPLC purity analysis.

Protocol: Determination of pKa by Potentiometric
Titration
Potentiometric titration is a highly reliable method for determining the pKa of an acidic or basic

compound. It works by monitoring the change in pH as a function of the volume of added titrant

of a known concentration.

Methodology:

System Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and

10.0).

Sample Preparation: Dissolve an accurately weighed amount of the compound (e.g., 20-50

mg) in a suitable solvent mixture, such as 50% methanol/water, to ensure solubility of both

the acidic form and its conjugate base.

Titration: Place the pH electrode in the sample solution. Slowly add a standardized solution

of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

Data Recording: Record the pH of the solution after each addition of titrant.

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-

equivalence point (the point where half of the acid has been neutralized). This can be
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determined from the first derivative of the titration curve.

Calibrate pH Electrode

Prepare Analyte Solution
(in Methanol/Water)

Titrate with 0.1 M NaOH

Record pH vs. Volume Data

Plot Titration Curve
(pH vs. Volume)

Determine Half-Equivalence Point
pKa = pH at V/2

Click to download full resolution via product page

Caption: Step-by-step workflow for pKa determination.

Synthesis Overview
While a specific published synthesis for 2,2-Difluoro-1,3-benzodioxole-5-acetic acid is not

readily available, a plausible synthetic route can be proposed based on established chemical

transformations. A common approach involves the preparation of the core benzodioxole

structure followed by the introduction of the acetic acid side chain.
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Formation of the Core: The parent compound, 2,2-Difluoro-1,3-benzodioxole, can be

synthesized from 2,2-dichloro-1,3-benzodioxole via a chlorine-fluorine exchange reaction

using potassium fluoride[7].

Introduction of the Side Chain: The acetic acid moiety can be introduced onto the aromatic

ring through various methods, such as a Friedel-Crafts acylation followed by reduction, or by

a chloromethylation followed by cyanation and subsequent hydrolysis, a route used for the

non-fluorinated analog[8].

Safety and Handling
Understanding the potential hazards is crucial for safe laboratory practice.

Hazard Class GHS Statement Pictogram

Acute Toxicity, Oral H302: Harmful if swallowed alt text

Skin Corrosion/Irritation H315: Causes skin irritation alt text

Eye Damage/Irritation
H319: Causes serious eye

irritation
alt text

STOT, Single Exposure
H335: May cause respiratory

irritation
alt text

Source: PubChem[1]

Handling Recommendations:

Use in a well-ventilated area or a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.
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Store in a cool, dry place away from incompatible materials.

Conclusion
2,2-Difluoro-1,3-benzodioxole-5-acetic acid possesses a unique combination of structural

features that define its physicochemical profile. The electron-withdrawing

difluoromethylenedioxy group enhances metabolic stability and increases the acidity of the

carboxylic acid moiety, while the overall structure provides a valuable scaffold for further

chemical modification. The analytical protocols detailed in this guide provide a framework for

ensuring the quality and characterization of this compound, supporting its application in

advanced research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,2-Difluoro-1,3-benzodioxole-5-acetic acid | C9H6F2O4 | CID 69407186 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. calpaclab.com [calpaclab.com]

3. (2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid | C9H6F2O4 | CID 11790597 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 2,2-Difluoro-1,3-benzodioxole-5-acetic acid | 398156-38-2 [sigmaaldrich.com]

5. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, 97+% 1 g | Request for Quote
[thermofisher.com]

6. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | C8H4F2O4 | CID 608772 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google
Patents [patents.google.com]

8. journals.caf.ac.cn [journals.caf.ac.cn]

To cite this document: BenchChem. [physicochemical properties of 2,2-Difluoro-1,3-
benzodioxole-5-acetic acid]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1404362?utm_src=pdf-body
https://www.benchchem.com/product/b1404362?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Difluoro-1_3-benzodioxole-5-acetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Difluoro-1_3-benzodioxole-5-acetic-acid
https://www.calpaclab.com/2-2-2-difluoro-2h-1-3-benzodioxol-5-yl-acetic-acid-min-97-1-gram/ala-d176377-1g
https://pubchem.ncbi.nlm.nih.gov/compound/11790597
https://pubchem.ncbi.nlm.nih.gov/compound/11790597
https://www.sigmaaldrich.com/HK/zh/product/synthonixcorporation/sy3428347788?context=bbe
https://www.thermofisher.com/order/catalog/product/B23610.03
https://www.thermofisher.com/order/catalog/product/B23610.03
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Difluoro-1_3-benzodioxole-5-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Difluoro-1_3-benzodioxole-5-carboxylic-acid
https://patents.google.com/patent/US5432290A/en
https://patents.google.com/patent/US5432290A/en
https://journals.caf.ac.cn/en/lchxygy/article/id/lchxygy_120?viewType=HTML
https://www.benchchem.com/product/b1404362#physicochemical-properties-of-2-2-difluoro-1-3-benzodioxole-5-acetic-acid
https://www.benchchem.com/product/b1404362#physicochemical-properties-of-2-2-difluoro-1-3-benzodioxole-5-acetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1404362#physicochemical-properties-of-2-2-difluoro-
1-3-benzodioxole-5-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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